molecular formula C9H14OSi B075037 Trimethyl(phenoxy)silane CAS No. 1529-17-5

Trimethyl(phenoxy)silane

Cat. No. B075037
CAS RN: 1529-17-5
M. Wt: 166.29 g/mol
InChI Key: OJAJJFGMKAZGRZ-UHFFFAOYSA-N
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Patent
US04375549

Procedure details

A mixture of 3.8 g (0.025 g mole) of methyl phenyl carbonate, 3.83 g (0.025 g mole) of trimethylbromosilane, and 0.09 g of tetra-n-butyl phosphonium bromide in 15 ml of sulfolane was heated at 120° C. in a reaction flask equipped with a reflux condenser. After 16 hours of heating, the reflux condenser was replaced by a distillation head and 2.7 g (65 percent yield) of phenoxytrimethylsilane was distilled at reduced pressure from the reaction mixture at a head temperature of 71° C.-72° C./18 mm Hg.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)OC.[CH3:12][Si:13]([CH3:16])([CH3:15])Br>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.S1(CCCC1)(=O)=O>[O:4]([Si:13]([CH3:16])([CH3:15])[CH3:12])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C(OC)(OC1=CC=CC=C1)=O
Name
Quantity
3.83 g
Type
reactant
Smiles
C[Si](Br)(C)C
Name
Quantity
0.09 g
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
Name
Quantity
15 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
After 16 hours of heating
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.